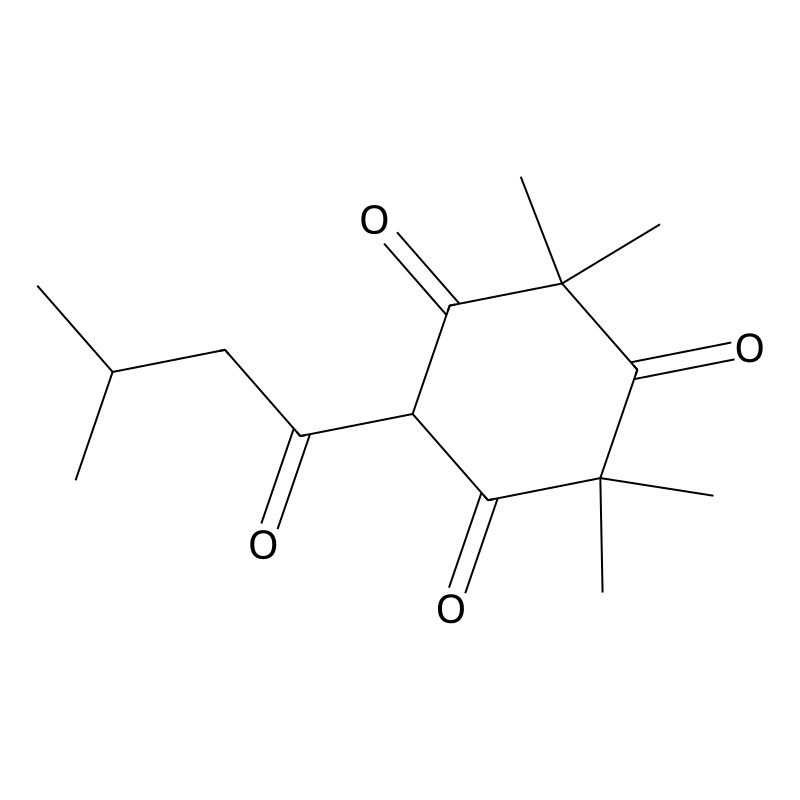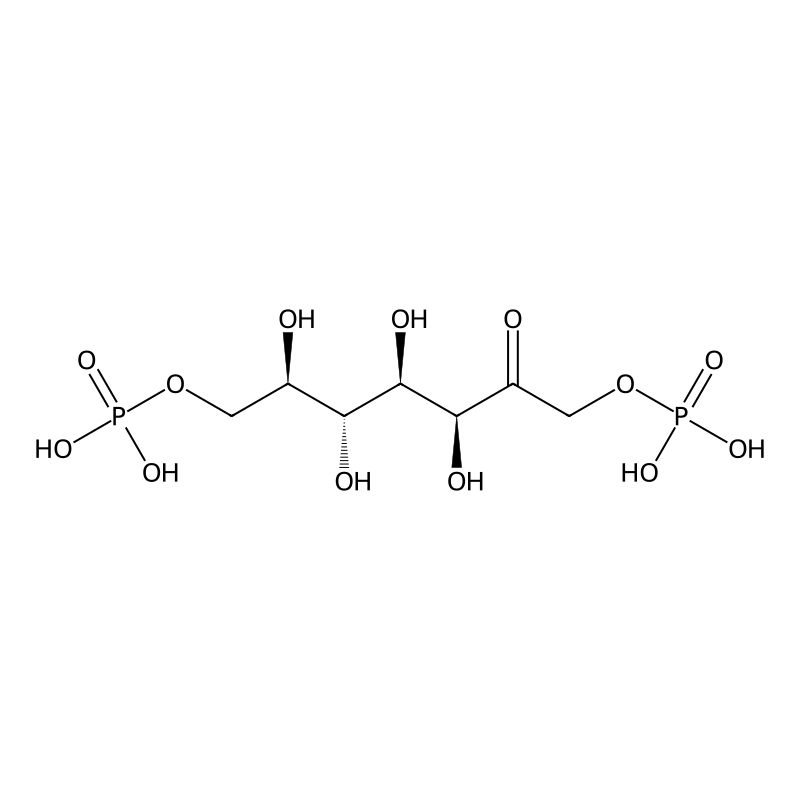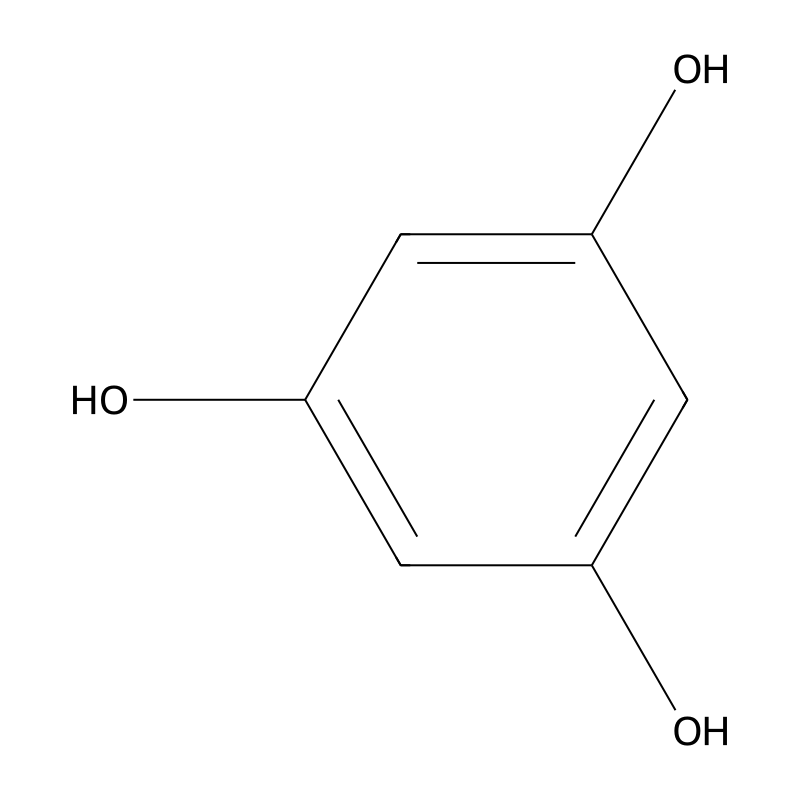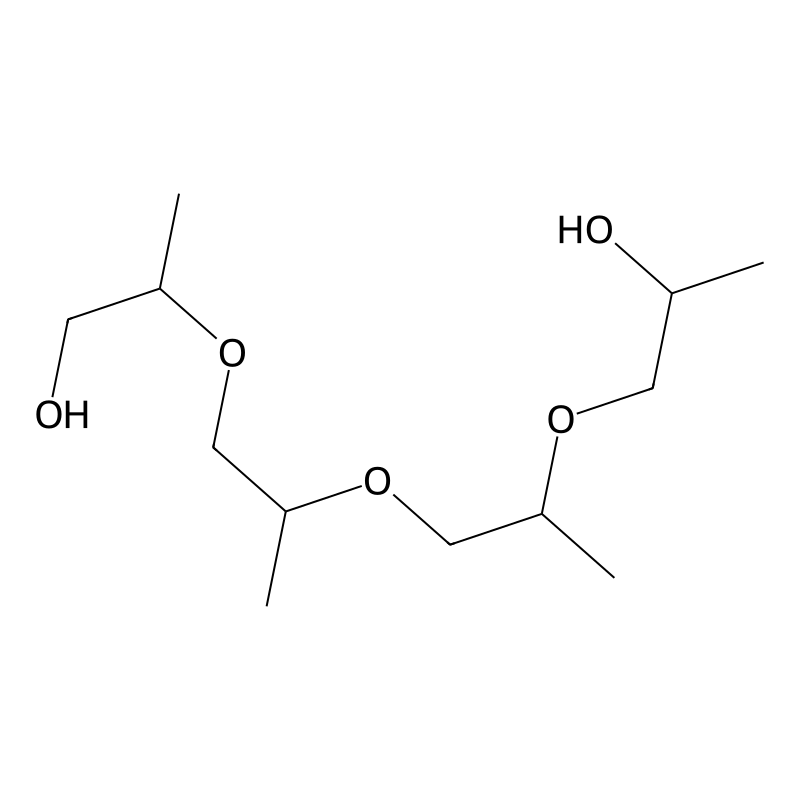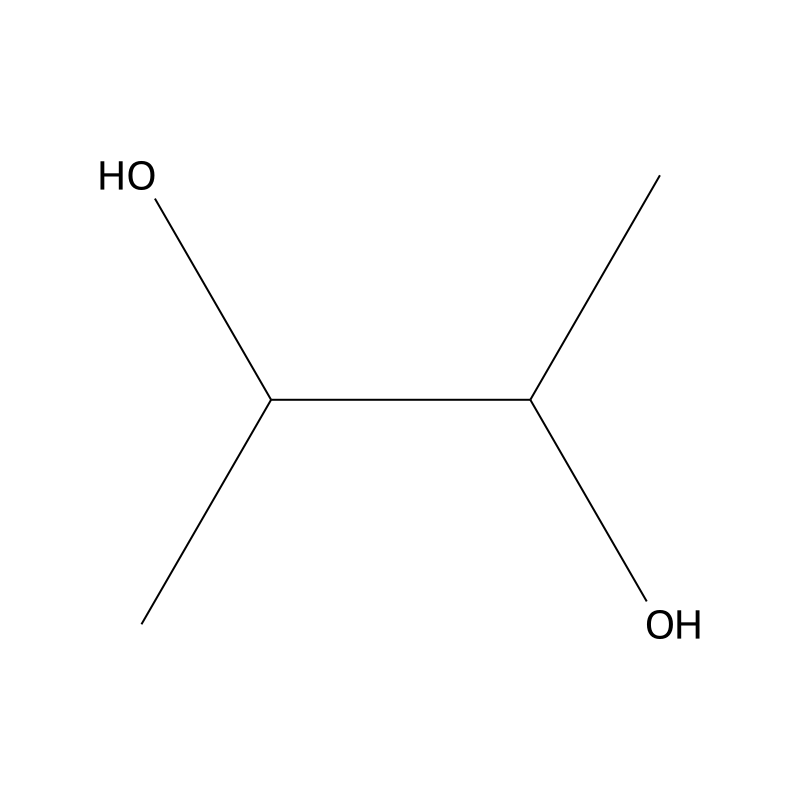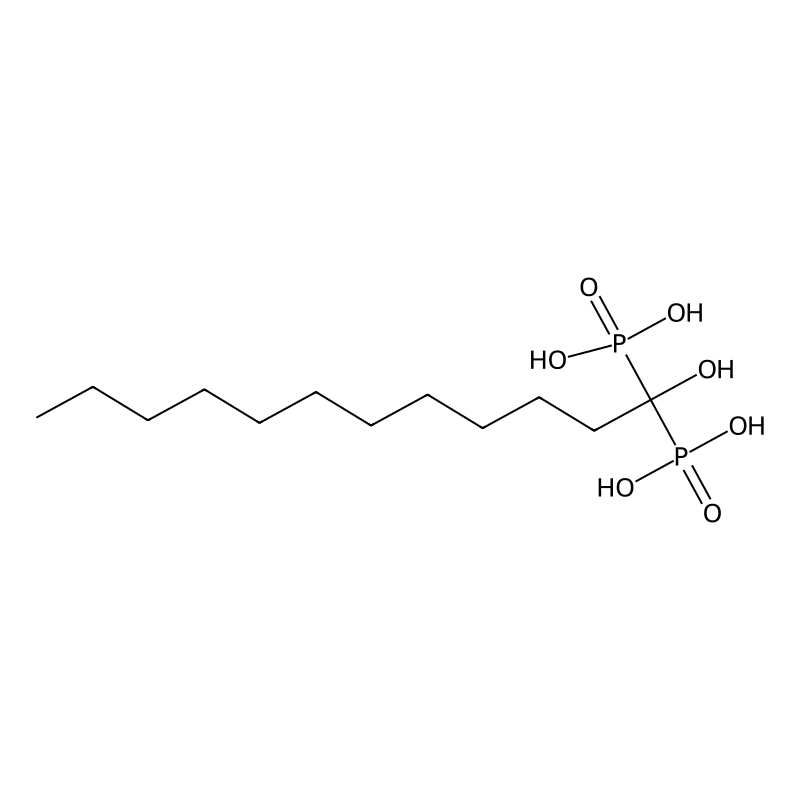Antimony selenide (Sb2Se3)
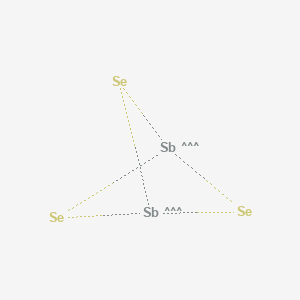
Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Suitable bandgap: Sb₂Se₃ possesses a bandgap of approximately 1.1-1.2 eV []. This value is considered ideal for capturing a significant portion of the solar spectrum while balancing the need for high voltage output.
- High light absorption coefficient: Sb₂Se₃ exhibits a remarkably high light absorption coefficient, exceeding 10⁵ cm⁻¹ for sunlight []. This translates to efficient absorption of incident light, maximizing the generation of electron-hole pairs necessary for electricity production.
- Favorable crystal structure: Unlike traditional cubic absorbers, Sb₂Se₃ boasts a unique quasi-one-dimensional (Q1D) crystalline structure. This structure minimizes carrier recombination at grain boundaries, a significant efficiency-limiting factor in solar cells.
These combined properties make Sb₂Se₃ a compelling candidate for developing high-performance and cost-effective solar cells. Extensive research is ongoing to improve the efficiency and stability of Sb₂Se₃-based solar cells through various approaches, including:
- Fabrication methods: Researchers are exploring diverse techniques for fabricating Sb₂Se₃ thin films, such as physical vapor deposition, chemical bath deposition, and hydrothermal methods. Optimizing these methods is crucial for achieving high-quality films with desirable properties for efficient solar energy conversion.
- Interface engineering: Tailoring the interfaces between Sb₂Se₃ and other materials within the solar cell structure is crucial for facilitating charge carrier transport and minimizing recombination losses. Various strategies, such as incorporating dopants or employing specific buffer layers, are being explored to optimize these interfaces.
- Stability enhancement: While Sb₂Se₃ exhibits good intrinsic stability, further improvements are necessary for long-term device operation. Research is ongoing to address potential degradation mechanisms, such as oxidation and photocorrosion, through strategies like surface passivation and compositional modifications.
Antimony selenide, with the chemical formula Antimony triselenide (Sb2Se3), is a binary compound that crystallizes in an orthorhombic space group. It is characterized by its layered structure, which allows for easy exfoliation into two-dimensional materials. Antimony selenide exhibits unique physical properties, including high electron mobility and thermoelectric efficiency, making it a promising candidate for various applications in electronics and energy conversion technologies. The material is also noted for its stability and potential as a topological insulator, which may enable novel electronic phenomena .
This reaction typically occurs under controlled conditions of temperature and pressure to yield pure antimony selenide. Additionally, antimony selenide can undergo reactions with other compounds to form heterojunctions, which are essential in solar cell technology .
Antimony selenide can be synthesized through various methods:
- Bridgman Method: This technique involves melting the components together and allowing them to crystallize slowly as they cool.
- Chemical Vapor Transport: This method uses gaseous precursors to deposit antimony selenide onto a substrate.
- Sputtering: In this process, a target material is bombarded with ions to release atoms that then deposit onto a substrate.
- Solution Processing: This involves dissolving precursors in a solvent and depositing them onto a substrate through techniques like spin-coating or inkjet printing.
Each method has distinct advantages regarding purity, scalability, and the resulting crystal quality .
Antimony selenide has several significant applications:
- Solar Cells: As a p-type semiconductor, it is widely used as an absorber layer in thin-film solar cells due to its suitable bandgap and efficient light absorption properties.
- Thermoelectric Devices: Its high thermoelectric efficiency makes it suitable for converting heat into electricity.
- Electronics: Antimony selenide's properties as a topological insulator open avenues for advanced electronic devices that exploit quantum phenomena.
Research continues into optimizing its performance in these applications, particularly in enhancing the efficiency of solar cells .
Antimony selenide shares similarities with several other compounds, particularly those within the same group or exhibiting similar properties:
| Compound Name | Formula | Key Properties |
|---|---|---|
| Antimony telluride | Sb2Te3 | Topological insulator; high thermoelectric efficiency |
| Bismuth selenide | Bi2Se3 | Topological insulator; used in spintronic devices |
| Lead sulfide | PbS | Semiconductor; used in infrared detectors |
| Cadmium telluride | CdTe | Widely used in thin-film solar cells |
Antimony selenide is unique due to its layered structure and potential for exfoliation into two-dimensional materials, which is less common among these similar compounds. Its combination of properties makes it particularly interesting for applications in next-generation electronic devices and renewable energy technologies .
GHS Hazard Statements
H301+H331 (90.48%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard
